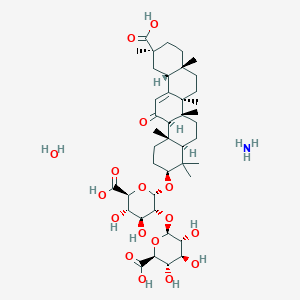
2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Hydroxyethylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide” is an organic compound containing functional groups such as amide, ether, and aromatic ring. The presence of these functional groups suggests that this compound could have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the corresponding phenyl compound, a suitable trifluoromethoxy reagent, and 2-hydroxyethylamine. The exact synthetic route would depend on various factors including the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic phenyl ring substituted with a trifluoromethoxy group at the 4-position and an acetamide group at an unspecified position. The acetamide group would in turn be substituted with a 2-hydroxyethylamino group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the trifluoromethoxy group could potentially undergo nucleophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethoxy group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Aplicaciones Científicas De Investigación
2-HEAT has a variety of applications in scientific research. It is used as a reagent for the synthesis of a variety of compounds, including drugs, dyes, and polymers. It is also used in the synthesis of peptides and other organic molecules. In addition, it is used in the preparation of pharmaceutical intermediates and in the synthesis of a variety of other organic compounds.
Mecanismo De Acción
Mode of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-HEAT in laboratory experiments include its low toxicity, high solubility in organic solvents, and low volatility. These properties make it an ideal reagent for a variety of laboratory applications. However, it is important to note that 2-HEAT is a stable compound, and therefore its use in laboratory experiments should be carefully monitored.
Direcciones Futuras
The potential future applications of 2-HEAT are vast. It could be used in the development of new drugs, dyes, and polymers. It could also be used to synthesize a variety of other organic compounds. In addition, its anti-inflammatory and anti-cancer properties could be further explored. Finally, its use in the preparation of pharmaceutical intermediates could be further investigated.
Métodos De Síntesis
2-HEAT can be synthesized from a variety of starting materials, including ethyl acetoacetate, 2-aminoethanol, and 4-trifluoromethoxybenzaldehyde. The synthesis begins with the reaction of ethyl acetoacetate and 2-aminoethanol in an aqueous medium. This reaction forms a product which is then reacted with 4-trifluoromethoxybenzaldehyde in an acidic medium to form 2-HEAT. The reaction is carried out at room temperature and the product is isolated by extraction with an organic solvent.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-hydroxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3/c12-11(13,14)19-9-3-1-8(2-4-9)16-10(18)7-15-5-6-17/h1-4,15,17H,5-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQYHZVJFFQVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336613.png)
![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)








